1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- is an organic compound with the molecular formula C17H27NO2. It belongs to the class of compounds known as aminoindanes, which are characterized by their phenethylamine skeleton. This compound is of notable interest in pharmacological research due to its potential effects on neurological and behavioral processes, particularly as it relates to the modulation of neurotransmitter systems.
The compound is classified under the category of psychoactive substances and is structurally related to various indanamine derivatives. Its unique structure includes two methoxy groups at positions 5 and 6, a dipropyl amine group at position 2, and a dihydro group that contributes to its chemical properties. The compound is also recognized by several identifiers including its CAS number 153570-58-2 and PubChem CID 5626.
The synthesis of 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- typically involves several key steps:
1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- can participate in various chemical reactions:
The primary mechanism of action for 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- involves its interaction with neurotransmitter systems:
1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- exhibits several notable physical and chemical properties:
These properties are essential for understanding the behavior of the compound in various environments and applications.
The compound has garnered interest in various fields due to its potential applications:
1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- represents a conformationally constrained dopamine receptor modulator of significant interest in neuropharmacology. This synthetic aminoindane derivative possesses a unique molecular architecture that distinguishes it from flexible phenethylamine-based compounds, conferring specific receptor interaction profiles and metabolic stability. Its development emerged from efforts to refine dopaminergic pharmacophores, leading to a compound with preferential affinity for the dopamine D3 receptor subtype. The strategic incorporation of 5,6-dimethoxy substitutions and N,N-dipropyl amine functionality optimizes receptor engagement, positioning this molecule as a valuable tool for elucidating D3 receptor function and exploring novel therapeutic approaches for neuropsychiatric disorders [3] .
The systematic chemical name 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- follows IUPAC conventions, precisely defining its bicyclic indane core structure and substituent positions. The base structure comprises a benzene ring fused to a five-membered aliphatic ring, with the amine functionality at the 2-position. The "2,3-dihydro" designation indicates saturation of the five-membered ring, distinguishing it from fully aromatic indene derivatives. The 5,6-dimethoxy specification denotes methoxy groups (-OCH₃) attached to the aromatic ring at positions 5 and 6, while "N,N-dipropyl" describes the two propyl chains (-CH₂CH₂CH₃) attached to the amine nitrogen [1] [3].
Table 1: Systematic and Common Names of the Compound
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- |
Common Synonyms | PNU-99194A, U-99194, JPC-211, 5,6-Dimethoxy-N,N-dipropyl-2-aminoindan |
CAS Registry Number | 82668-33-5 |
Chemical Abstracts Name | 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- |
Structurally, this molecule belongs to the 2-aminoindan class, characterized by a rigid, non-planar bicyclic framework that reduces conformational flexibility compared to open-chain dopamine receptor ligands like apomorphine. This conformational restriction profoundly influences receptor recognition and selectivity patterns. The 5,6-dimethoxy groups contribute electron density to the aromatic system and participate in hydrogen bonding interactions within receptor binding pockets. The N,N-dipropyl amine moiety provides optimal nitrogen basicity and hydrophobic bulk for D3 receptor engagement, with propyl chains offering a balance between receptor affinity and metabolic stability—longer alkyl chains increase lipophilicity but may reduce selectivity, while shorter chains diminish D3 affinity [3] .
Table 2: Molecular Characteristics of 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₇NO₂ |
Molecular Weight | 277.40 g/mol |
Core Structure | 2,3-Dihydro-1H-indene (Indane) |
Key Substituents | 5,6-Dimethoxy (aromatic ring), N,N-Dipropyl (amine) |
Structural Analogs | 5,6-Methylenedioxy-2-aminoindan (MDAI), 5-Iodo-2-aminoindane (5-IAI) |
The molecular formula C₁₇H₂₇NO₂ reflects its composition of 17 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and two oxygen atoms. The indane scaffold imposes distinct stereoelectronic properties compared to monocyclic systems, influencing its solubility profile. While inherently hydrophobic due to its carbon skeleton and propyl groups, the amine functionality and methoxy substituents introduce polar character, creating an amphiphilic profile that influences its distribution across biological membranes [3]. Solubility varies significantly with solvent polarity and pH, with protonation of the tertiary amine under acidic conditions enhancing aqueous solubility [3].
The development of 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- emerged from systematic structure-activity relationship (SAR) explorations of aminotetralin and aminoindan derivatives during the 1980s-1990s, targeting selective dopaminergic agents. Early aminoindan derivatives like 2-aminoindan itself demonstrated dopaminergic activity but lacked receptor subtype selectivity. The discovery of the dopamine D3 receptor subtype by Sokoloff and colleagues in 1990 ignited efforts to develop selective ligands targeting this receptor, which was concentrated in limbic brain regions associated with cognitive and emotional processing [4] .
Rational molecular design focused on modifying the 2-aminoindan scaffold to enhance D3 affinity while minimizing D2 engagement. Pharmacological screening revealed that 5,6-dimethoxy substitution combined with N,N-dipropyl amine generated a compound (later designated PNU-99194A or U-99194) with preferential binding to D3 receptors. This molecule was synthesized as part of a focused chemical library evaluating nitrogen substitution patterns on the 5,6-dimethoxy-2-aminoindan core. While most alkyl and arylalkyl substitutions diminished D3 affinity or compromised selectivity, the dipropyl variant demonstrated approximately 20-fold selectivity for D3 over D2 receptors in initial in vitro binding assays, establishing it as a lead candidate .
The compound entered the scientific literature under the identifier U-99194 in the early 1990s, appearing in receptor binding studies characterizing dopamine receptor subtypes. Waters and colleagues documented its functional activity as a D3-preferring antagonist based on its ability to block D3 agonist-induced effects with minimal D2 receptor blockade [4] . Subsequent research under the designation PNU-99194A (Pharmacia and Upjohn) confirmed its preferential antagonism at D3 receptors and explored its behavioral effects in animal models relevant to psychiatric conditions [2] [4]. Large-scale synthetic routes were later developed to support pharmacological investigations, optimizing steps from commercially available 3,4-dimethoxybenzaldehyde to produce the 5,6-dimethoxy-1-indanone precursor, followed by oximation, reduction, and N-dipropylation .
1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- has emerged as a pivotal pharmacological tool for elucidating dopamine D3 receptor functions, particularly concerning cognitive processing, attention modulation, and hyperactivity states. Its significance stems from its demonstrated selectivity for D3 over D2 receptors, enabling researchers to dissect the unique contributions of D3 receptors to neurochemical and behavioral phenomena. While exhibiting only modest (approximately 20-fold) selectivity in binding assays compared to more selective antagonists like SB-277011A (100-fold selective), its functional antagonist profile in vivo has proven valuable for establishing D3 receptor modulation as a potential therapeutic strategy [2] [4].
Key research findings established using this compound include its ability to enhance acetylcholine efflux in the medial prefrontal cortex. Systemic administration significantly increased extracellular acetylcholine levels in this brain region, an effect attributed to disinhibition of cholinergic pathways following D3 receptor blockade. This neurochemical effect correlated with improved acquisition of learning in rodent models and attenuated scopolamine-induced deficits in object recognition memory, suggesting potential for mitigating cognitive impairment [2] [4]. Crucially, these pro-cognitive effects occurred at doses producing substantial D3 receptor occupancy (>80%) with minimal D2 receptor occupancy, supporting a D3-specific mechanism [4].
Table 3: Receptor Binding Profile of 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-
Receptor Type | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (vs. D3) |
---|---|---|
Dopamine D3 | 31 (26-37) | 1 |
Dopamine D2 | 992 (810-1214) | ~32-fold lower affinity |
Serotonin 5-HT₁A | >3000 | >96-fold lower affinity |
A landmark finding cemented its research significance: its ability to normalize hyperactivity in dopamine transporter knockout (DAT-KO) mice, a genetic model exhibiting ADHD-like hyperlocomotion. Like the ADHD therapeutic drug methylphenidate, U-99194 significantly reduced hyperactivity in DAT-KO mice without suppressing activity in wild-type controls. This effect occurred independently of norepinephrine transporter inhibition, implicating D3 receptor blockade as a novel mechanism for dampening hyperactivity [2] [4]. This suggests D3 antagonism represents a potential novel therapeutic approach for attention-deficit-hyperactivity disorder (ADHD), particularly for cases resistant to current stimulant or norepinephrine-focused treatments.
The compound has been instrumental in establishing the link between D3 receptor blockade and cognitive enhancement. By demonstrating that selective D3 antagonism improves learning acquisition and counteracts muscarinic antagonist-induced amnesia, it supports targeting D3 receptors for disorders involving cognitive deficits, such as schizophrenia or Alzheimer's disease. These findings position D3 receptors as critical modulators of corticolimbic acetylcholine release, integrating dopaminergic and cholinergic signaling in cognition [2] [4]. The ability of U-99194 to potentiate the effects of the norepinephrine reuptake inhibitor reboxetine further highlights potential synergistic pharmacotherapeutic strategies [4].
Table 4: Key Neurochemical and Behavioral Effects of 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-
Effect Category | Observed Outcome | Potential Relevance |
---|---|---|
Neurochemical | ↑ Acetylcholine in medial prefrontal cortex | Enhanced cortical cholinergic transmission |
Neurochemical | Modulates ACh/Choline tissue levels | Altered cholinergic metabolism |
Cognitive | Enhanced learning acquisition | Cognitive enhancement |
Cognitive | Prevented scopolamine-induced memory deficits | Counteracting cholinergic hypofunction |
Behavioral | Reduced hyperactivity in DAT-KO mice | ADHD symptom mitigation |
Behavioral | No effect on wild-type mouse activity | Selective action on hyperdopaminergic state |
Ongoing research leverages this molecule to probe D3 receptor involvement in motivation, reward processing, and impulse control, further solidifying its role as a reference D3 antagonist. While newer compounds with higher selectivity have been developed, U-99194/PNU-99194A remains historically and mechanistically significant for establishing the neuropharmacological principles of D3 receptor modulation. Its effects provide a compelling rationale for developing D3-selective antagonists as novel therapeutic agents for cognitive disorders and hyperactivity syndromes [2] [4] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0